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molecular formula C10H10BrN B8667626 3-(3-Bromopropyl)benzonitrile CAS No. 83101-15-9

3-(3-Bromopropyl)benzonitrile

Cat. No. B8667626
M. Wt: 224.10 g/mol
InChI Key: SHCYJKVSXCAQAN-UHFFFAOYSA-N
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Patent
US05286252

Procedure details

To a mixture of 21.8 g (0.083 moles) of triphenyl phosphine stirred in 30 ml acetonitrile, 13.2 g (4.26 ml) bromide in 75 ml acetonitrile was added dropwise with stirring in an ice bath. After the addition was complete, the ice bath was removed and the mixture warmed to room temperature. Then a mixture of 12.1 g (0.075 mole) of 3-(3-cyanophenyl)-1-propanol (the product of step (b)) in 30 ml acetonitrile was added dropwise. The resulting mixture was allowed to warm to about 45°-50° C., was stirred overnight and then stripped. Benzene (50 ml) was added to the residue; the mixture was evaporated. Then, additional benzene (50 ml) was added. The mixture was stirred, and then filtered to remove the triphenyl phosphine. The filtrate was stripped to give an oil. The oil was chromatographed using a column containing 3.5 inches of 200 mesh silica gel (Merck) eluting with benzene, until TLC showed that no further product was eluted from the column. The eluates were pooled and stripped to give 17 g of an oil. The oil was distilled in a Kugelrohr apparatus, the fraction bpt. 102°-103° C. was collected to give 15.7 g of the above-identified product as an oil.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br-:20].[C:21]([C:23]1[CH:24]=[C:25]([CH2:29][CH2:30][CH2:31]O)[CH:26]=[CH:27][CH:28]=1)#[N:22].C1C=CC=CC=1>C(#N)C>[Br:20][CH2:31][CH2:30][CH2:29][C:25]1[CH:24]=[C:23]([C:21]#[N:22])[CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
4.26 mL
Type
reactant
Smiles
[Br-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
12.1 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)CCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)CCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 45°-50° C.
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
Then, additional benzene (50 ml) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the triphenyl phosphine
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed
ADDITION
Type
ADDITION
Details
containing 3.5 inches of 200 mesh silica gel (Merck)
WASH
Type
WASH
Details
eluting with benzene, until TLC
WASH
Type
WASH
Details
was eluted from the column

Outcomes

Product
Name
Type
product
Smiles
BrCCCC=1C=C(C=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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